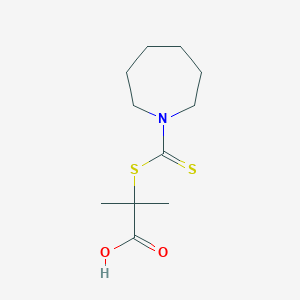

2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid

Description

Properties

IUPAC Name |

2-(azepane-1-carbothioylsulfanyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S2/c1-11(2,9(13)14)16-10(15)12-7-5-3-4-6-8-12/h3-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCXAXDOANVCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC(=S)N1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid involves several steps. One common synthetic route includes the reaction of azepane with carbon disulfide to form azepane-1-carbothioyl chloride. This intermediate is then reacted with 2-methyl-propionic acid under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Scientific Research Applications

Pharmaceutical Development

The structural characteristics of 2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid suggest potential applications in drug discovery. The compound's ability to interact with biological targets makes it a candidate for:

- Antimicrobial Agents : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The thioether group may enhance the interaction with microbial enzymes, potentially leading to the development of new antibiotics.

- Anti-inflammatory Drugs : The presence of the carboxylic acid moiety is known to confer anti-inflammatory properties, making this compound a candidate for treating conditions like arthritis or other inflammatory diseases.

Biochemical Research

Studies have shown that propionic acid derivatives can influence metabolic pathways. This compound may be explored for:

- Metabolic Studies : Given its structural similarity to other short-chain fatty acids, it could be used to study its effects on lipid metabolism and energy homeostasis.

- Gut Microbiota Interaction : Similar compounds have been linked to beneficial effects on gut microbiota, which could be an area of exploration for improving gut health.

Agricultural Applications

The unique properties of this compound may also extend to agriculture:

- Pesticide Development : Compounds with thioether functionalities have shown promise in pest control formulations due to their potential insecticidal properties.

Case Study 1: Antimicrobial Activity

A study focusing on similar thioether compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The findings suggest that derivatives of this compound could exhibit comparable antimicrobial effects, warranting further investigation into its efficacy as an antibiotic agent.

Case Study 2: Anti-inflammatory Properties

Research involving propionic acid derivatives has indicated their role in reducing inflammation through the inhibition of cyclooxygenase enzymes. This suggests that this compound may also possess similar mechanisms, making it a candidate for anti-inflammatory drug development.

Mechanism of Action

The mechanism of action of 2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid can be compared with other similar compounds, such as:

2-(Azepane-1-carbothioylsulfanyl)-propionic acid: This compound has a similar structure but lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.

2-(Piperidine-1-carbothioylsulfanyl)-2-methyl-propionic acid: This compound has a piperidine ring instead of an azepane ring, leading to differences in chemical and biological properties.

Biological Activity

2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid, a compound characterized by its unique structure involving azepane and thioester functionalities, has garnered attention in pharmacological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of sulfur and nitrogen atoms which may contribute to its biological properties. The structure is pivotal for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes, potentially affecting cellular energy metabolism.

- Receptor Modulation : The compound might modulate receptors linked to neurotransmitter systems, influencing neurological functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that thioester derivatives can disrupt bacterial cell membranes, leading to cell death.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells or inhibition of tumor growth through modulation of signaling pathways.

Anti-inflammatory Effects

Preliminary data suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Research Findings and Case Studies

Toxicology Profile

An important aspect of evaluating any new compound is understanding its toxicity profile. Initial assessments indicate low toxicity in mammalian models at therapeutic doses, but comprehensive toxicological studies are required to ensure safety for clinical use.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for 2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid?

- Methodological Answer : The compound can be synthesized via thioesterification of 2-methylpropionic acid derivatives with azepane-1-carbothioylsulfanyl groups. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides) followed by nucleophilic substitution with a thiol-containing azepane derivative. Reaction optimization should focus on solvent polarity (e.g., dichloromethane or DMF) and temperature control (20–50°C) to minimize side reactions. Purity assessment via HPLC (C18 columns, acetonitrile/water gradient) is critical due to potential byproducts like disulfides or unreacted intermediates .

Q. How should researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm thioester (C=S stretch ~1200–1050 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) groups.

- NMR : ¹H NMR for azepane ring protons (δ 1.4–2.1 ppm, multiplet) and methyl groups (δ 1.2–1.4 ppm, singlet); ¹³C NMR for carbonyl (C=O, ~170–175 ppm) and thiocarbonyl (C=S, ~200–210 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound in novel reactions?

- Methodological Answer : Employ quantum mechanical calculations (DFT at B3LYP/6-31G* level) to model reaction pathways, focusing on transition states and thermodynamic stability. Molecular dynamics simulations (e.g., using GROMACS) can assess solvation effects and conformational flexibility. Pair computational results with experimental validation via kinetic studies (e.g., monitoring reaction progress with in-situ IR or UV-Vis spectroscopy) to resolve discrepancies between predicted and observed reactivity .

Q. How can researchers address contradictions between experimental data and theoretical predictions for this compound’s reaction mechanisms?

- Methodological Answer : Conduct sensitivity analyses on computational parameters (e.g., basis set selection, solvent models) to identify sources of error. For example, discrepancies in activation energy may arise from inadequate solvation models; refine these using COSMO-RS or SMD methods. Experimentally, use isotopic labeling (e.g., ¹³C or ³⁴S) to trace reaction intermediates and validate computational hypotheses .

Q. What advanced separation techniques are optimal for isolating enantiomers or diastereomers of this compound?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane/isopropanol mobile phases is preferred for enantiomer separation. For diastereomers, leverage differences in polarity via countercurrent chromatography (CCC) or pH-zone refining. Confirm enantiomeric excess (ee) using polarimetry or chiral HPLC with circular dichroism detection .

Q. How can machine learning improve reaction condition optimization for derivatives of this compound?

- Methodological Answer : Train models on existing reaction datasets (e.g., temperature, solvent, catalyst) to predict yields or selectivity. Use platforms like ChemOS or AutoQChem to automate parameter space exploration. Validate predictions with high-throughput experimentation (HTE) in microreactors, iteratively updating the model with new data .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing reproducibility issues in synthesis or bioactivity studies?

- Methodological Answer : Apply ANOVA to assess batch-to-batch variability in synthesis. For bioactivity data, use Bland-Altman plots to compare assay replicates and identify systematic errors. Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) to confirm biological relevance .

Q. How should researchers handle conflicting spectroscopic data during structural elucidation?

- Methodological Answer : Reconcile discrepancies by cross-referencing multiple techniques. For example, ambiguous NOESY correlations can be resolved with rotational frame nuclear Overhauser effect (ROESY) experiments. If crystal structures are unavailable, compare computed NMR chemical shifts (via ACD/Labs or Gaussian) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.